5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone
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Overview
Description
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a trifluoromethyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrrolidinone derivative with a trifluoromethyl phenyl sulfone under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Shares the trifluoromethyl and sulfonyl groups but lacks the pyrrolidinone ring.
Trifluoromethyl ketones: Similar in having the trifluoromethyl group but differ in the functional groups attached to the carbonyl carbon.
Uniqueness
5-(1-Methylethoxy)-1-((3-(trifluoromethyl)phenyl)sulfonyl)-2-pyrrolidinone is unique due to its combination of a pyrrolidinone ring with a trifluoromethyl phenyl sulfone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
111711-92-3 |
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Molecular Formula |
C14H16F3NO4S |
Molecular Weight |
351.34 g/mol |
IUPAC Name |
5-propan-2-yloxy-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C14H16F3NO4S/c1-9(2)22-13-7-6-12(19)18(13)23(20,21)11-5-3-4-10(8-11)14(15,16)17/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
FCECKPSEBQWTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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